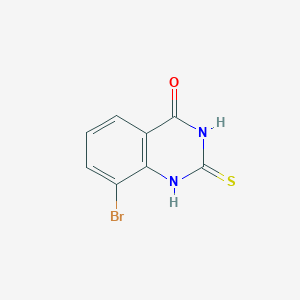

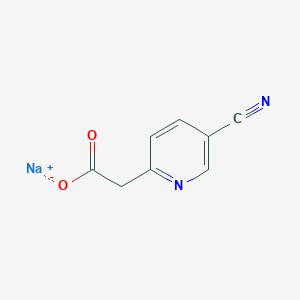

4-Amino-8-methylquinoline-2-thiol

Übersicht

Beschreibung

Synthesis Analysis

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .Molecular Structure Analysis

Quinoline is the most ubiquitous heterocyclic aromatic compound with a potential for industrial and medicinal applications . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N .Chemical Reactions Analysis

There are different techniques for the synthesis of 2-methylquinoline, and Doebner–von Miller is the best . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Physical And Chemical Properties Analysis

The chemical compound ‘4-Amino-8-methylquinoline-2-thiol’ has a molecular weight of 158.2 . It is soluble in water .Wissenschaftliche Forschungsanwendungen

Synthesis of Quinoline Derivatives

One significant application is in the synthesis of quinoline derivatives. Sharma and Liu (2015) described a Cu-catalyzed aerobic oxidative cyclization method for synthesizing α-O-, S-, and N-substituted 4-methylquinoline derivatives. This method is notable for its potential in creating bioactive molecules, indicating the versatility of quinoline compounds in medicinal chemistry (Sharma & Liu, 2015).

Nucleophilic Reactions and Synthetic Utility

Ismail, Abass, and Hassan (2000) reported on the synthesis and nucleophilic reactions of 4-chloro-8-methylquinolin-2(1H)-one and its thione analogue. Their work highlights the synthetic utility of quinoline derivatives in generating a variety of substituted compounds, which are important for further chemical transformations and applications in drug development (Ismail, Abass, & Hassan, 2000).

Photocatalytic Applications

Rattanangkool, Sukwattanasinitt, and Wacharasindhu (2017) developed a metal-free approach for the direct amination of heterocyclic thiols, including the creation of 4-aminoquinazoline derivatives. This process uses visible light and a nonhazardous photocatalyst, showcasing the potential of quinoline derivatives in green chemistry applications (Rattanangkool, Sukwattanasinitt, & Wacharasindhu, 2017).

Antimicrobial Activity

Meyer, Lemcke, Geffken, and Kaulfers (2001) investigated the antimicrobial activity of 4-amino-8-methylquinolines substituted with hydroxy or methoxy groups. Their findings indicate slight antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents (Meyer, Lemcke, Geffken, & Kaulfers, 2001).

Safety And Hazards

Zukünftige Richtungen

Quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . Owing to the array of information available on the medicinal potential of quinoline and its functionalized derivatives, a new window of opportunity may be opened to medicinal chemists to access more biomolecular quinolines for future drug development .

Eigenschaften

IUPAC Name |

4-amino-8-methyl-1H-quinoline-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c1-6-3-2-4-7-8(11)5-9(13)12-10(6)7/h2-5H,1H3,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEUXZCNVPPDKRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=S)N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-8-methylquinoline-2-thiol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-1,5-dimethyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1449024.png)

![3-[(1,3-Benzodioxol-5-ylmethyl)amino]-4-methoxycyclobut-3-ene-1,2-dione](/img/structure/B1449029.png)

![[3-(Dimethylamino)-5-fluorophenyl]methanol](/img/structure/B1449033.png)

![2,2,2-Trichloro-1-(6-chloroimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B1449040.png)